molecular formula C13H24O3 B1198594 oxiran-2-ylmethyl 7,7-dimethyloctanoate CAS No. 71206-09-2

oxiran-2-ylmethyl 7,7-dimethyloctanoate

Cat. No.: B1198594
CAS No.: 71206-09-2
M. Wt: 228.33 g/mol
InChI Key: FIWHJQPAGLNURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-ylmethyl 7,7-dimethyloctanoate (CAS: 113923-29-8) is an epoxy-functional ester characterized by a branched 7,7-dimethyloctanoate chain esterified to an oxirane (epoxide) group. This compound is industrially significant, with applications in polymer synthesis, coatings, and adhesives due to the reactivity of its epoxide group, which facilitates crosslinking . It is commercially available in high purity (99%) and is typically packaged in 25 kg cardboard drums . Its molecular formula is inferred to be C₁₃H₂₄O₃ (molecular weight: ~228.33 g/mol), based on structurally related compounds like glycidyl neodecanoate .

Properties

CAS No.

71206-09-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxiran-2-ylmethyl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H24O3/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3

InChI Key

FIWHJQPAGLNURC-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

Canonical SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

Other CAS No.

1621678-70-3

Synonyms

2-oxiranylmethyl 2-ethyl-2,5-dimethylhexanoate
Cardura E10
tert-decanoic acid oxiranylmethyl este

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

oxiran-2-ylmethyl 7,7-dimethyloctanoate can be synthesized through the esterification of tert-decanoic acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where tert-decanoic acid and glycidol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

oxiran-2-ylmethyl 7,7-dimethyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

oxiran-2-ylmethyl 7,7-dimethyloctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 7,7-dimethyloctanoate involves the reactivity of the oxirane ring. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares oxiran-2-ylmethyl 7,7-dimethyloctanoate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 113923-29-8 C₁₃H₂₄O₃ 228.33 Not reported ~0.974* Polymers, coatings, adhesives
Glycidyl neodecanoate (mixture) 26761-45-5 C₁₃H₂₄O₃ 228.33 286.9 0.974 Resins, adhesives
Oxiran-2-ylmethyl methacrylate 106-91-2 C₇H₁₀O₃ 142.15 Not reported Not reported Crosslinking agent in polymers
Squalestatin C6 4,6-dimethyloctanoate Not provided Varies ~300–400 Not reported Not reported Enzyme inhibition (squalene synthase)

*Density inferred from glycidyl neodecanoate due to structural similarity .

Key Observations:
  • Branching Position: The 7,7-dimethyl substitution in the octanoate chain distinguishes it from glycidyl neodecanoate (2,2-dimethyloctanoate), which has a lower branching position.
  • Epoxide Reactivity: Compared to oxiran-2-ylmethyl methacrylate, the longer alkyl chain in 7,7-dimethyloctanoate may improve solubility in nonpolar matrices, making it suitable for industrial coatings .
  • Biological Activity: Squalestatin derivatives with 4,6-dimethyloctanoate esters exhibit potent squalene synthase (SQS) inhibition, but activity is lost if the C6 ester is absent. This highlights the critical role of ester positioning in biological systems, though 7,7-dimethyloctanoate lacks reported enzyme-inhibitory properties .

Research Findings and Implications

  • Physical Properties: Glycidyl neodecanoate (2,2-dimethyloctanoate) has a boiling point of 286.9°C and density of 0.974 g/cm³ . The 7,7-dimethyl isomer likely has similar density but a lower boiling point due to reduced branching near the polar ester group.
  • Reactivity : The epoxide ring’s strain drives crosslinking in polymers, while the branched alkyl chain enhances hydrophobicity, improving material durability .
  • Biological Inactivity: Unlike squalestatins, 7,7-dimethyloctanoate’s ester positioning and lack of a C6 group render it ineffective in enzyme inhibition, underscoring the specificity required for bioactive molecules .

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